molecular formula C23H20N2O5S B2561741 (Z)-methyl 2-(2-methoxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate CAS No. 1192741-33-5

(Z)-methyl 2-(2-methoxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate

Cat. No.: B2561741
CAS No.: 1192741-33-5
M. Wt: 436.48
InChI Key: MHXSAMJHOWGLLP-ATVHPVEESA-N
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Description

This compound is a structurally complex heterocyclic system featuring a benzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine core fused with a methanobenzo ring. The Z-configuration of the methoxybenzylidene substituent at position 2 and the methyl group at position 5 are critical to its stereoelectronic properties.

Properties

IUPAC Name

methyl (13Z)-13-[(2-methoxyphenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-23-18(21(27)29-3)19(14-9-5-7-11-16(14)30-23)25-20(26)17(31-22(25)24-23)12-13-8-4-6-10-15(13)28-2/h4-12,18-19H,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXSAMJHOWGLLP-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC=CC=C5OC)SC4=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C/C5=CC=CC=C5OC)/SC4=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-methoxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate (CAS Number: 1192741-33-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N2O5SC_{23}H_{20}N_{2}O_{5}S with a molecular weight of 436.5 g/mol. The compound features a complex structure that includes a thiazole ring fused with an oxadiazocine system. Its structural complexity may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H20N2O5S
Molecular Weight436.5 g/mol
CAS Number1192741-33-5

Antimicrobial Activity

A study on related thiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Properties

Thiazole derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives similar to the target compound have shown promise in inhibiting cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The proposed mechanism includes apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Compounds with thiazole moieties are known for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. These effects are crucial in conditions like arthritis and other inflammatory diseases.

Case Studies

  • Anticancer Activity : A study published in Pharmaceutical Research investigated a series of thiazole derivatives and found that one derivative exhibited IC50 values in the low micromolar range against MCF-7 cells. The study suggested that the presence of methoxy groups enhances the anticancer activity due to better lipophilicity and membrane permeability.
  • Antimicrobial Study : Research conducted on a similar thiazolo[3,2-a]pyrimidine showed effective antibacterial activity with MIC values ranging from 4 to 32 μg/mL against various pathogens. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

Research Findings

Recent literature emphasizes the need for further exploration into the biological activities of (Z)-methyl 2-(2-methoxybenzylidene)-5-methyl-1-oxo. While preliminary studies suggest potential therapeutic applications, comprehensive in vivo studies and clinical trials are necessary to validate these findings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituent Effects

A comparative analysis of key analogs is summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Biological Activity Molecular Weight (g/mol) Reference
Target Compound (Z)-methyl 2-(2-methoxybenzylidene)-... Benzo[g]thiazolo-oxadiazocine 2-methoxybenzylidene, methyl Not reported in evidence ~457.5 (estimated) -
(E)-methyl 2-(3-iodobenzylidene)-5-methyl-... Benzo[g]thiazolo-oxadiazocine 3-iodobenzylidene, methyl Not reported ~549.3 (estimated)
(Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5h) Thiazolidin-4-one Indolylmethylene, methoxy Antibacterial, Antifungal ~422.4
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine Cyanobenzylidene, methylfuran Not reported 403.4
4-Phenyl-9-(5-phenyl-[1,3,4]-oxadiazol-2-yl)-1,6-dithia-4,9-diaza-spiro-[4.4]-nonane-3,8-dione (4a-e) Spiro-dithiadiazanone Phenyl-oxadiazole Not reported ~440.5 (estimated)
Key Observations

In contrast, E-isomers (e.g., the iodine-substituted analog in ) may exhibit reduced bioavailability due to steric hindrance.

Substituent Effects: Electron-Withdrawing Groups (EWGs): The cyanobenzylidene group in compound 11b increases electrophilicity, which may enhance reactivity but reduce metabolic stability. Methoxy vs. Hydroxy Groups: The methoxy group in the target compound and 5h provides moderate lipophilicity compared to hydroxylated analogs, balancing solubility and membrane permeability.

Biological Activity : Thiazolidin-4-one derivatives (e.g., 5h) demonstrate potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and C. albicans) , whereas the target compound’s activity remains uncharacterized in the provided evidence.

Physicochemical Properties
  • Spectral Data : The target compound’s IR and NMR profiles are expected to align with analogs in , such as C=O stretches at ~1,710 cm⁻¹ and aromatic proton signals at δ 6.5–8.0 ppm.
  • Thermal Stability : Methylfuran-containing analogs (e.g., 11b ) exhibit lower melting points (213–215°C) compared to trimethylbenzylidene derivatives (243–246°C), suggesting substituent-dependent crystallinity.

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